(Perfluorohexyl)benzene

Übersicht

Beschreibung

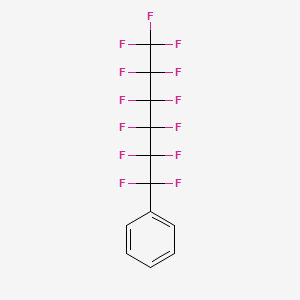

(Perfluorohexyl)benzene is a compound with the molecular formula C12H5F13 . It has a molecular weight of 396.15 g/mol . The compound is also known by other names such as 65440-93-9 and (tridecafluorohexyl)benzene .

Synthesis Analysis

The Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water was achieved employing perfluorohexyl iodide as fluoroalkyl source . This method presents the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .

Molecular Structure Analysis

(Perfluorohexyl)benzene contains a total of 30 bonds; 25 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .

Chemical Reactions Analysis

The Rose Bengal-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds were carried out using perfluorohexyl iodide as the source of perfluorohexyl radicals . This method presents the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .

Physical And Chemical Properties Analysis

(Perfluorohexyl)benzene has a molecular weight of 396.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 13 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound is 396.0183663 g/mol .

Wissenschaftliche Forschungsanwendungen

- Field : Organic & Biomolecular Chemistry

- Application : SBBFs, which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries .

- Method : The design and analysis of the relationship between the structure of SBBFs and their photophysical properties have been studied .

- Results : Hundreds of organic fluorophores have been developed, ushering in a new era in biology and materials science .

- Field : Photochemical & Photobiological Sciences

- Application : The Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and aromatic compounds in water .

- Method : The reactions were achieved using perfluorohexyl iodide as a source of perfluorohexyl radicals and Rose Bengal as an organophotocatalyst in water alone as a solvent .

- Results : Alkenes and alkynes rendered products derived from the atom transfer radical addition (ATRA) pathway .

Single-Benzene-Based Fluorophores (SBBFs)

Rose Bengal-Photocatalyzed Perfluorohexylation Reactions

- Adsorption of Volatile Benzene Series Compounds

- Field : Environmental Science

- Application : The presence of volatile benzene series compounds (VBSCs) in the environment is continually increasing, with the potential for negative effects on human health . It is therefore important to develop new materials for the adsorption of these compounds using various modification techniques .

- Method : Various modification techniques are used to develop new materials for the adsorption of VBSCs .

- Results : The development of these new materials can help mitigate the negative effects of VBSCs on human health .

- Field : Public Health

- Application : Benzene, an important component of organic solvents, is commonly used in industry. Meanwhile, benzene is a human carcinogen leading to leukemia .

- Method : A systematic review and meta-analysis was conducted to explore the influence of low concentration benzene exposure on workers’ genetic damage indicators .

- Results : Occupational benzene exposure can affect multiple genetic damage indicators. Even at an exposure concentration lower than 3.25 mg/m³, benzene exposure has genotoxicity .

- Field : Materials Science

- Application : The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications, such as sensing, photonics, microfabrication, electronics, biology, and many more .

- Method : The study of the physicochemical properties of azobenzenes and their applications .

- Results : The research has provided useful context for the development of new azobenzene derivatives in related materials science fields .

Occupational Benzene Exposure and Genetic Damage

Azobenzene Research

Safety And Hazards

Zukünftige Richtungen

The visible light-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds employing perfluorohexyl iodide as the source of perfluorohexyl radicals present a promising future direction . The method has the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMCLELUDINUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512034 | |

| Record name | (Tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Perfluorohexyl)benzene | |

CAS RN |

65440-93-9 | |

| Record name | (Tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)

![2-cyclohexyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1367218.png)

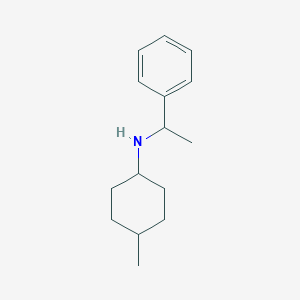

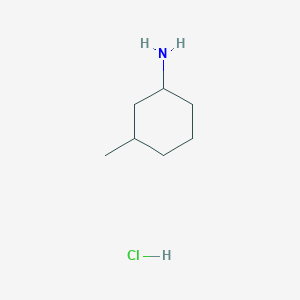

![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)